2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-fluoro-2-(propan-2-yl)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures the large-scale production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic ester with various aryl or vinyl halides to form carbon-carbon bonds .
Common Reagents and Conditions: The common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or ethanol. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products: The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research. In chemistry, it is used as a key reagent in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions . In biology and medicine, it is employed in the development of new drugs and therapeutic agents due to its ability to form stable carbon-carbon bonds . Additionally, in the industry, it is used in the production of advanced materials and polymers .
Mechanism of Action
The mechanism by which 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a palladium-boron complex during the Suzuki-Miyaura coupling reaction. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the coupling of the organic group with an aryl or vinyl halide, forming a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic esters such as phenylboronic acid, 4,4,5,5-tetramethyl-2-(phenyl)-1,3,2-dioxaborolane, and 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of a fluorinated aromatic ring and a boronic ester group. This combination enhances its reactivity and stability in Suzuki-Miyaura coupling reactions, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
2098216-18-1 |
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Molecular Formula |
C15H22BFO2 |
Molecular Weight |
264.1 |
Purity |
95 |
Origin of Product |
United States |
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